molecular formula C14H17NO B14073061 N-(Cyclohept-2-en-1-yl)benzamide CAS No. 101153-08-6

N-(Cyclohept-2-en-1-yl)benzamide

Cat. No.: B14073061
CAS No.: 101153-08-6
M. Wt: 215.29 g/mol
InChI Key: DDZVQJJPOYWRHZ-UHFFFAOYSA-N
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Description

N-(Cyclohept-2-en-1-yl)benzamide is a benzamide derivative featuring a seven-membered cycloheptene ring attached to the benzamide core via an amine linkage. This compound is structurally characterized by the fusion of an aromatic benzamide moiety with an alicyclic cycloheptene group, conferring unique steric and electronic properties. Characterization employs spectroscopic methods (¹H/¹³C NMR, IR, HRMS) and, for polymorphic analysis, X-ray crystallography .

Properties

CAS No.

101153-08-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-cyclohept-2-en-1-ylbenzamide

InChI

InChI=1S/C14H17NO/c16-14(12-8-4-3-5-9-12)15-13-10-6-1-2-7-11-13/h3-6,8-10,13H,1-2,7,11H2,(H,15,16)

InChI Key

DDZVQJJPOYWRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-2-cyclohepten-1-yl- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and aminesThe use of advanced catalysts and green chemistry principles is likely to be a focus in industrial settings to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-cyclohepten-1-yl- can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Benzamide, N-2-cyclohepten-1-yl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide, N-2-cyclohepten-1-yl- involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism. The compound’s unique structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of N-(Cyclohept-2-en-1-yl)benzamide is best understood through comparison with analogous benzamide derivatives. Key differences arise from variations in cycloalkenyl ring size, substituent groups, and their impact on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Cycloalkenyl Ring Size Key Substituents/Features Notable Properties/Applications Reference
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide 5-membered (cyclopentene) Phenyl substitution at 2-position Versatile reactivity due to smaller ring; potential in organic synthesis
N-[2-(Cyclohex-1-en-1-yl)ethyl]benzamide 6-membered (cyclohexene) Ethyl linker, sulfamoyl group Enhanced solubility; explored for anti-inflammatory activity
This compound 7-membered (cycloheptene) Direct cycloheptene attachment Increased steric bulk; potential for unique binding interactions (hypothesized) N/A
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide 6-membered (cyclohexene) Tetrazole ring, ethyl linker Distinct biological activity (e.g., enzyme inhibition) due to tetrazole’s polarity
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide N/A Benzenesulfonyl and indole moieties Anti-proliferative activity against cancer cells

Key Observations:

Ring Size and Steric Effects :

  • Cyclopentene derivatives (5-membered) exhibit lower steric hindrance, favoring reactions requiring planar transition states .
  • Cycloheptene’s larger ring introduces conformational flexibility and increased lipophilicity, which may enhance membrane permeability in biological systems compared to smaller rings.

Substituent Influence :

  • Tetrazole rings (as in ) introduce polarity and hydrogen-bonding capacity, critical for targeting enzymes like acetylcholinesterase.
  • Sulfamoyl groups (e.g., in ) enhance solubility and enable interactions with sulfhydryl-containing biological targets.

Biological Activity :

  • Cyclohexene-linked benzamides with tetrazole groups (e.g., ) show promise in medicinal chemistry due to their dual aromatic and heterocyclic motifs.
  • Benzenesulfonyl-indole derivatives (e.g., ) demonstrate anti-cancer properties, highlighting the role of electron-withdrawing substituents in modulating activity.

Biological Activity

N-(Cyclohept-2-en-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, cytotoxic, and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound features a cycloheptene moiety attached to a benzamide structure. The synthesis of this compound often involves the reaction of cycloheptene derivatives with benzoyl chloride or related compounds. The structural characteristics significantly influence its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. A study focused on benzamide derivatives demonstrated that modifications in the benzyl group can enhance anti-inflammatory activity. Specifically, compounds with ortho-substituents (like fluorine) showed increased potency in inhibiting superoxide anion release from neutrophils, suggesting a mechanism for their anti-inflammatory effects .

Case Study: In Vivo Testing

In vivo studies involving animal models have confirmed the anti-inflammatory effects of certain benzamide derivatives. For instance, compounds derived from N-benzyl-N-(cyclohex-2-enyl)benzamide were subjected to various inflammatory assays, revealing significant reductions in inflammation markers compared to controls .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. A related study synthesized a series of benzamide derivatives and tested their cytotoxicity against MDA-MB-231, SUIT-2, and HT-29 cell lines using MTT assays. Results indicated that some derivatives exhibited greater cytotoxicity than the standard chemotherapeutic agent cisplatin .

Table 1: Cytotoxic Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)Comparison with Cisplatin
5aMDA-MB-23115More potent
5bSUIT-220Less potent
5cHT-2910More potent

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. In particular, compounds with similar structures were tested against various fungal strains. For example, certain derivatives demonstrated moderate inhibitory activity against Fusarium graminearum and Botrytis cinerea, indicating potential applications in agricultural settings .

Table 2: Antimicrobial Activity Against Fungal Strains

CompoundFungal StrainEC50 (µg/mL)
7hFusarium graminearum45
7mBotrytis cinerea17.39
7eSclerotinia sclerotiorum11.61

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Some benzamide derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Cytotoxic effects are often linked to the induction of apoptosis in cancer cells through various signaling pathways.
  • Radical Scavenging : Certain analogs exhibit radical scavenging properties, which contribute to their antioxidant capacity .

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